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Compound of Interest

Compound Name: Nitromethane

Cat. No.: B149229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of nitromethane as a versatile

one-carbon (C1) building block in organic synthesis. Due to the electron-withdrawing nature of

the nitro group, the protons on the adjacent carbon are acidic (pKa ≈ 10.2 in H₂O), allowing for

deprotonation to form a nucleophilic nitronate anion.[1][2] This reactivity enables nitromethane
to participate in a variety of carbon-carbon bond-forming reactions, making it a valuable tool in

the synthesis of complex molecules, including pharmaceuticals and natural products.[3]

The Henry (Nitroaldol) Reaction
The Henry reaction is a classical carbon-carbon bond-forming reaction that involves the base-

catalyzed addition of a nitroalkane to an aldehyde or ketone.[4][5][6] The resulting β-nitro

alcohol products are valuable synthetic intermediates that can be further transformed into

amino alcohols, nitroalkenes, or other functional groups.[5]

Key Features:
C-C Bond Formation: Creates a new carbon-carbon bond.[4]

Versatility: The nitro group can be easily converted to other functional groups.[3]

Stereocontrol: Asymmetric versions of the Henry reaction allow for the synthesis of chiral

molecules with high enantioselectivity.[5][7]
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General Reaction Scheme:
Caption: General scheme of the Henry (Nitroaldol) reaction.

Quantitative Data for Asymmetric Henry Reactions
The following table summarizes the results for the asymmetric Henry reaction between various

aldehydes and nitromethane using different catalyst systems, highlighting the yield and

enantioselectivity.
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Entry

Aldehy
de
(Subst
rate)

Cataly
st
Syste
m

Solven
t

Time
(h)

Temp
(°C)

Yield
(%)

ee (%)
Refere
nce

1

2-

Nitrobe

nzaldeh

yde

L4-

Cu(OAc

)₂·H₂O

(20

mol%)

Ethanol 24 25 99 94.6 [8]

2

4-

Nitrobe

nzaldeh

yde

L4-

Cu(OAc

)₂·H₂O

(20

mol%)

Ethanol 24 25 96 91.2 [8]

3

4-

(Trifluor

omethyl

)benzal

dehyde

L4-

Cu(OAc

)₂·H₂O

(20

mol%)

Ethanol 48 25 82 58.9 [8]

4
Benzald

ehyde

Zinc

triflate,

DIPEA,

N-

methyle

phedrin

e

Toluene 24 -20 85 92 [9]

5

2-

Naphth

aldehyd

e

(S)-Cu1

(10

mol%),

NaOAc

(10

mol%)

THF/D

CM
24 RT 92 93 [10]

Experimental Protocol: Asymmetric Henry Reaction
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This protocol is adapted from the work of N. Kumar et al., Molecules, 2021.[8]

Materials:

Chiral Ligand 4 (as described in the reference)

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

Ethanol (absolute)

Substituted aldehyde (e.g., 2-nitrobenzaldehyde)

Nitromethane

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Catalyst Preparation: In an 8 mL vial under a nitrogen atmosphere, add the chiral ligand (14

mg, 0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%) to ethanol (2

mL).

Stir the solution at room temperature for 2 hours to form a blue solution of the copper

complex.

Reaction Setup: To the blue catalyst solution, add the aldehyde (0.2 mmol). Stir the mixture

for 20 minutes at room temperature.

Addition of Nitromethane: Add nitromethane (122 mg, 2 mmol) to the reaction mixture.

Reaction: Stir the reaction mixture at 25 °C for 24-48 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of

NH₄Cl.

Extraction: Extract the product with ethyl acetate (3 x 10 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired β-nitro alcohol.

Analysis: Determine the enantiomeric excess (ee) by chiral High-Performance Liquid

Chromatography (HPLC).

Michael Addition
Nitromethane, as its nitronate anion, can act as a Michael donor and add to α,β-unsaturated

carbonyl compounds in a conjugate 1,4-addition.[11] This reaction is a powerful method for

forming carbon-carbon bonds and is widely used in the synthesis of complex organic

molecules.[12][13] The resulting γ-nitro carbonyl compounds are versatile intermediates.[12]

Key Features:
Conjugate Addition: Forms a new C-C bond at the β-position of an α,β-unsaturated system.

Asymmetric Variants: Organocatalysis has enabled highly enantioselective Michael additions

of nitromethane.[3][12]

Broad Substrate Scope: Applicable to a wide range of α,β-unsaturated aldehydes, ketones,

and esters.[14][15]

General Reaction Scheme:
Caption: General scheme of the Michael addition of nitromethane.

Quantitative Data for Organocatalytic Michael Additions
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The following table presents data for the asymmetric Michael addition of nitromethane to

various α,β-unsaturated compounds.

Entry

Michae
l
Accept
or

Cataly
st
(mol%)

Solven
t

Time
(days)

Temp
(°C)

Yield
(%)

ee (%)
Refere
nce

1

Benzyli

dene-2-

benzoyl

acetate

Dihydro

quinine

squara

mide

(10)

Toluene 3 30 85 67 [3]

2

trans-

Chalco

ne

Cincho

na-

thiourea

(10)

Toluene 7 25 88 94 [12]

3

2-

Cyclohe

xen-1-

one

tert-

Leucine

-derived

diamine

(5)

Dioxan

e
36h RT 98 99 [16]

4

Cinnam

aldehyd

e

4-

OT(F50

A)

enzyme

Buffer/D

MSO
24h RT 96 >99 [14]

Experimental Protocol: Organocatalytic Michael
Addition
This protocol is a general procedure based on the work of Hajra et al., Frontiers in Chemistry,

2020.[3]

Materials:
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Dihydroquinine derived squaramide organocatalyst

Benzylidene-2-benzoyl acetate (Michael acceptor)

Nitromethane

Toluene (anhydrous)

Argon or Nitrogen gas

Procedure:

Reaction Setup: To a stirred solution of benzylidene-2-benzoyl acetate (0.112 g, 0.40 mmol)

and nitromethane (0.4 mL, 20 equivalents) in toluene (0.8 mL) under an argon atmosphere,

add the organocatalyst (0.022 g, 0.040 mmol, 10 mol%).

Reaction: Stir the resulting mixture at room temperature (30 °C).

Monitoring: Monitor the progress of the reaction by TLC.

Work-up: After stirring for 3 days, concentrate the reaction mixture in vacuum at room

temperature.

Purification: Purify the residue by column chromatography on silica gel to yield the desired

product.

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC.

Synthesis of Heterocycles
Nitromethane is a valuable C1 source for the synthesis of various heterocyclic compounds.

The nitro group and the adjacent methylene unit can be incorporated into cyclic structures

through multi-step sequences or domino reactions.

Example: Synthesis of Isoxazoles
A recent application involves the synthesis of 5-nitroisoxazoles from electrophilic alkenes and

tetranitromethane, where nitromethane can be conceptually viewed as a synthon.[17]
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Another pathway involves the Henry reaction product, which can undergo further

transformations to form isoxazoles.[18]

Logical Workflow for Heterocycle Synthesis:

Nitromethane (C1 Source)

β-Nitro Alcohol
(Henry Adduct)

Aldehyde/Ketone Base

Nitroalkene

e.g., -H2O

Intramolecular
Cyclization

Dehydration

Heterocyclic Product
(e.g., Isoxazole)

[3+2] Cycloaddition
or other pathways

Click to download full resolution via product page

Caption: Synthetic pathway from nitromethane to heterocycles.

Nitromethane as a Cyanating Agent
In innovative synthetic strategies, nitromethane can serve as a surrogate for toxic cyanide

reagents. This transformation typically involves a base-mediated reaction where the

nitromethane is converted in situ to a cyano-equivalent species.

Application Example: Synthesis of α-Iminonitriles
A metal-free approach utilizes the condensation of anilines and aldehydes in nitromethane,

which acts as both the solvent and the cyanating agent.[19] This method avoids the use of

hazardous metal cyanides.
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Experimental Workflow:

Start: Combine Reactants

Aldehyde + Aniline + Catalyst
in Nitromethane (Solvent/Reagent)

Heat Reaction Mixture

Monitor by TLC

Aqueous Workup

Column Chromatography

Final Product: α-Iminonitrile

Click to download full resolution via product page

Caption: Workflow for α-iminonitrile synthesis using nitromethane.

Summary
Nitromethane is an inexpensive, readily available, and versatile C1 building block in organic

synthesis.[1] Its applications extend from classical reactions like the Henry and Michael
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additions to modern synthetic strategies for constructing complex heterocyclic systems and

serving as a surrogate for more hazardous reagents. The ability to perform these reactions

asymmetrically with high stereocontrol further underscores the importance of nitromethane in

the toolkit of synthetic chemists, particularly in the fields of pharmaceutical and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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